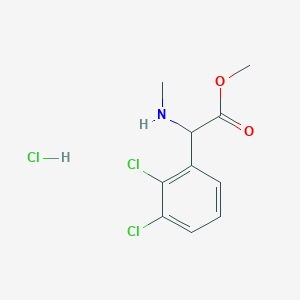

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a dichlorophenyl group and a methylamino group attached to an acetate moiety.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,3-dichlorophenylacetic acid and methylamine.

Reaction Steps: The carboxylic acid group of 2,3-dichlorophenylacetic acid is first activated, often using reagents like thionyl chloride to form an acid chloride. This is then reacted with methylamine to form the corresponding amide.

Hydrochloride Formation: The amide is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: In an industrial setting, the reaction is carried out in large reactors under controlled conditions, including temperature, pressure, and pH.

Purification: The product is purified using crystallization techniques to obtain the pure hydrochloride salt.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at the aromatic ring, where substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, such as alcohols or amines.

Substitution Products: Substituted derivatives with different functional groups on the aromatic ring.

Aplicaciones Científicas De Investigación

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is an organic compound used in chemical and biological applications because of its structure, which includes a dichlorophenyl and a methylamino group. Its molecular formula is C11H12Cl2N2O2, and it has a molecular weight of approximately 284.57 g/mol.

Applications

This compound finds applications in several fields:

- কীটনাশক

- Pharmaceuticals

- Agrochemicals

Interaction studies involving this compound focus on its pharmacokinetics and pharmacodynamics to assess how the compound interacts with various biological systems to determine safety profiles and therapeutic efficacy.

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride | Contains a different dichlorophenyl substitution | May exhibit different biological activities |

| Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate hydrochloride | Features an ethyl group instead of methyl | Potentially different solubility and reactivity |

| (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate | Lacks dichlorination | May have distinct pharmacological properties |

Mecanismo De Acción

The mechanism by which Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

Methyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride

Methyl 2-(2,5-dichlorophenyl)-2-(methylamino)acetate hydrochloride

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride

Uniqueness: Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds.

Actividad Biológica

Methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate hydrochloride is a synthetic organic compound with a notable structure that includes a dichlorophenyl group and a methylamino group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications.

- Molecular Formula : C₁₀H₁₂Cl₂N₁O₂

- Molecular Weight : 284.57 g/mol

- CAS Number : 1989659-09-7

- Appearance : White powder

- Storage Conditions : Room temperature, avoid moisture

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential therapeutic applications. Below are the key findings from various studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are critical for assessing the potency of this compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 4 |

| Methicillin-resistant S. aureus (MRSA) | 2 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, including MRSA, which is known for its resistance to conventional antibiotics .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis. This is consistent with other compounds that share similar structural features .

Case Studies and Research Findings

-

In Vitro Studies :

In a series of in vitro assays, the compound demonstrated strong inhibitory effects on bacterial growth, particularly in strains resistant to standard treatments. The studies highlighted its potential as a lead compound for developing new antibiotics . -

Comparative Analysis :

When compared to structurally similar compounds, such as methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride, the dichlorophenyl substitution in this compound was associated with enhanced biological activity. This suggests that small modifications in chemical structure can significantly influence antimicrobial efficacy . -

Therapeutic Applications :

Beyond its antimicrobial properties, preliminary studies have suggested potential applications in treating other conditions, including certain types of cancers and inflammatory diseases. The cytotoxic effects observed in cell lines indicate that further research could explore its role as an anticancer agent .

Propiedades

IUPAC Name |

methyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c1-13-9(10(14)15-2)6-4-3-5-7(11)8(6)12;/h3-5,9,13H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETYBXRORAHDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=C(C(=CC=C1)Cl)Cl)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.